molecular formula C16H9F5O4 B4555123 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate

2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B4555123
M. Wt: 360.23 g/mol
InChI Key: XNESSXRPFWDQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate is an organic compound that features both an ethoxycarbonyl group and a pentafluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate typically involves the esterification of 2-(Ethoxycarbonyl)phenylboronic acid with 2,3,4,5,6-pentafluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in substituted derivatives of the original compound.

    Ester Hydrolysis: The major products are 2-(Ethoxycarbonyl)phenol and 2,3,4,5,6-pentafluorobenzoic acid.

Scientific Research Applications

2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structural properties make it useful in the design and synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate largely depends on the specific application and the chemical environment. In nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, facilitating the substitution process. In ester hydrolysis, the ester bond is cleaved through nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
  • 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-tetrafluorobenzoate
  • 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-trifluorobenzoate

Uniqueness

2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate is unique due to the presence of five fluorine atoms on the benzoate ring, which significantly enhances its electron-withdrawing capability. This makes it more reactive in nucleophilic aromatic substitution reactions compared to its less fluorinated analogs. Additionally, the ethoxycarbonyl group provides a versatile functional handle for further chemical modifications.

Properties

IUPAC Name

(2-ethoxycarbonylphenyl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5O4/c1-2-24-15(22)7-5-3-4-6-8(7)25-16(23)9-10(17)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNESSXRPFWDQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
Reactant of Route 2
Reactant of Route 2
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
Reactant of Route 3
Reactant of Route 3
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
Reactant of Route 4
Reactant of Route 4
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate
Reactant of Route 6
Reactant of Route 6
2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.